molecular formula C7H9BrN4 B14024230 (E)-N'-(5-bromopyrazin-2-yl)-N,N-dimethylformamidine

(E)-N'-(5-bromopyrazin-2-yl)-N,N-dimethylformamidine

Cat. No.: B14024230
M. Wt: 229.08 g/mol
InChI Key: MBJNROXDWYAXPL-UHFFFAOYSA-N
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Description

(E)-N’-(5-bromopyrazin-2-yl)-N,N-dimethylformamidine is a chemical compound characterized by the presence of a bromopyrazine ring and a dimethylformamidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(5-bromopyrazin-2-yl)-N,N-dimethylformamidine typically involves the reaction of 5-bromopyrazine-2-carboxylic acid with N,N-dimethylformamide dimethyl acetal under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(5-bromopyrazin-2-yl)-N,N-dimethylformamidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the pyrazine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced amines and alcohols.

    Substitution: Formation of substituted pyrazine derivatives with various functional groups.

Scientific Research Applications

(E)-N’-(5-bromopyrazin-2-yl)-N,N-dimethylformamidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N’-(5-bromopyrazin-2-yl)-N,N-dimethylformamidine involves its interaction with specific molecular targets. The bromopyrazine ring can interact with enzymes and receptors, modulating their activity. The dimethylformamidine group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Bromopyrazin-2-yl)-1,4-thiazinane 1,1-dioxide
  • Methyl 2-(5-bromopyrazin-2-yl)acetate
  • (5-Bromopyrazin-2-yl)methanol

Uniqueness

(E)-N’-(5-bromopyrazin-2-yl)-N,N-dimethylformamidine is unique due to its specific combination of a bromopyrazine ring and a dimethylformamidine group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H9BrN4

Molecular Weight

229.08 g/mol

IUPAC Name

N'-(5-bromopyrazin-2-yl)-N,N-dimethylmethanimidamide

InChI

InChI=1S/C7H9BrN4/c1-12(2)5-11-7-4-9-6(8)3-10-7/h3-5H,1-2H3

InChI Key

MBJNROXDWYAXPL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=NC1=CN=C(C=N1)Br

Origin of Product

United States

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